![molecular formula C8H13N3O2 B13082722 {3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13082722.png)
{3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-ylmethanol: is a compound that combines an oxetane ring with a pyrazole moiety. Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems. Tautomerism, a phenomenon exhibited by pyrazoles, can influence their reactivity and biological activities .
Preparation Methods
Synthetic Routes:: The synthesis of 3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-ylmethanol involves several steps. One common approach is the condensation of an oxetane derivative with a 3-aminopyrazole. The reaction conditions may vary, but typically, acid-catalyzed or base-catalyzed conditions are employed.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights. Researchers have explored various synthetic routes to access this compound, optimizing yields and purity.
Chemical Reactions Analysis
Reactivity::
Oxidation: Under appropriate conditions, the compound can undergo oxidation reactions, leading to the formation of various functional groups.
Reduction: Reduction of the oxetane ring or the pyrazole moiety can yield different derivatives.
Substitution: Substituents on the pyrazole ring can be modified via substitution reactions.
- Acid-catalyzed or base-catalyzed reactions
- Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
- Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Major Products:: The major products depend on the specific reaction conditions and substituents present. Isolated derivatives may include pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyrimidines .
Scientific Research Applications
Chemistry::
Building Blocks: Used as building blocks for more complex heterocyclic compounds.
Drug Discovery: Investigated for potential drug candidates due to their diverse reactivity.
Biological Activity: Studied for its effects on various biological targets.
Fine Chemicals: May find applications in specialty chemicals and pharmaceuticals.
Mechanism of Action
The exact mechanism by which 3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-ylmethanol exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
While this compound’s uniqueness lies in its combination of an oxetane ring and a pyrazole moiety, other related compounds include:
- 3-aminopyrazole
- Oxetane derivatives
- Pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyrimidines
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
[3-[(3-aminopyrazol-1-yl)methyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C8H13N3O2/c9-7-1-2-11(10-7)3-8(4-12)5-13-6-8/h1-2,12H,3-6H2,(H2,9,10) |
InChI Key |
MTQBLXAZIWWLFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CN2C=CC(=N2)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





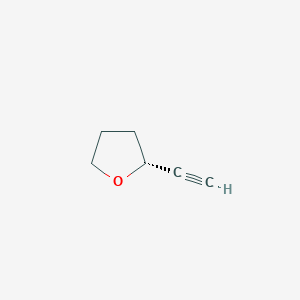
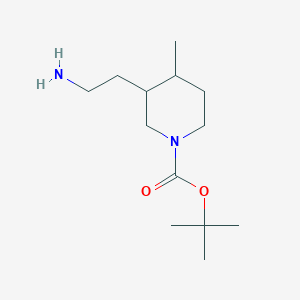
![2-Cyano-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13082650.png)

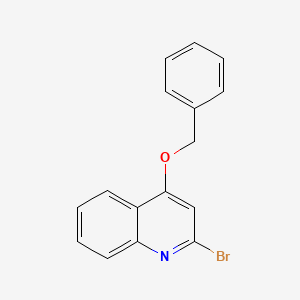
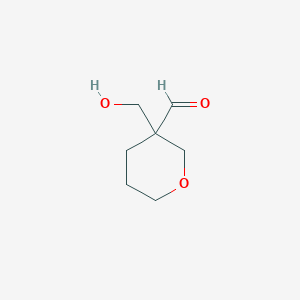
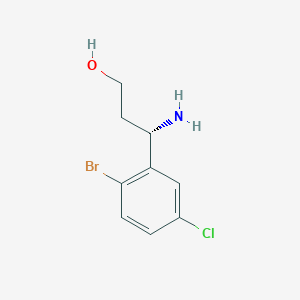
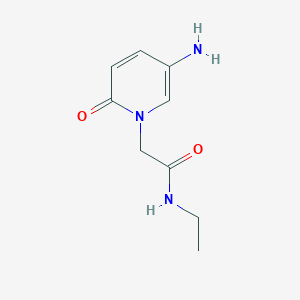
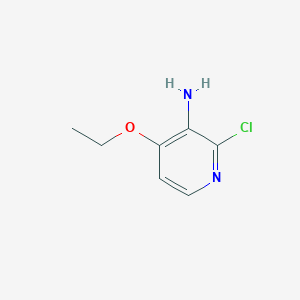
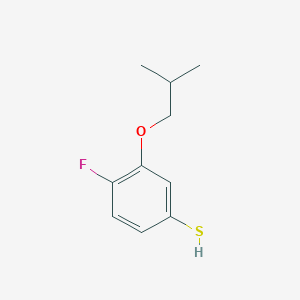
![2-[(But-3-yn-2-yl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13082691.png)
